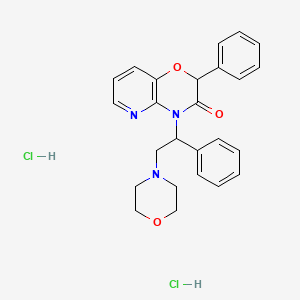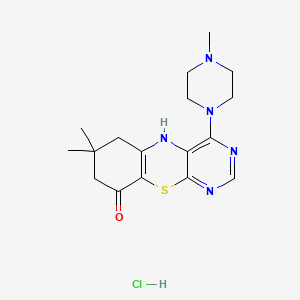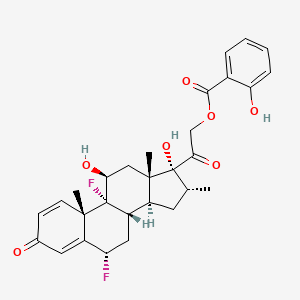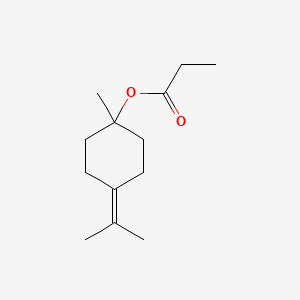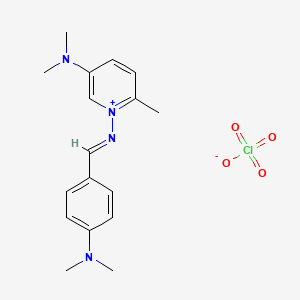
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- is a halogenated organic compound with the molecular formula C3HCl3F4O. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- typically involves the reaction of chloro fluoro olefins with trifluoromethoxy fluoride (CF3OF) at low temperatures, ranging from -78°C to -105°C. This reaction proceeds via a free radical chain-propagating mechanism, where the CF3O* radical, generated by the homolytic cleavage of the O-F bond in CF3OF, attacks the alkenes .
Analyse Des Réactions Chimiques
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: It can undergo addition reactions with alkenes, facilitated by the CF3O* radical.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Common reagents used in these reactions include trifluoromethoxy fluoride (CF3OF) and various catalysts that facilitate the formation of free radicals . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology and Medicine: The compound’s reactivity makes it useful in the development of pharmaceuticals and other biologically active molecules.
Mécanisme D'action
The mechanism of action of Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- involves the generation of free radicals, particularly the CF3O* radical, which initiates chain-propagating reactions. These radicals attack alkenes and other reactive sites, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- can be compared to other halogenated ethanes, such as:
1,1,1-Trichloro-2,2,2-trifluoroethane:
1,1,2-Trichloro-1,2,2-trifluoroethane: Similar in structure, this compound is used in various industrial applications.
The uniqueness of Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to other halogenated ethanes.
Propriétés
Numéro CAS |
94720-90-8 |
|---|---|
Formule moléculaire |
C3HCl3F4O |
Poids moléculaire |
235.39 g/mol |
Nom IUPAC |
1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3HCl3F4O/c4-1(2(5,6)7)11-3(8,9)10/h1H |
Clé InChI |
TYAWQASXBDYRLQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(Cl)Cl)(OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



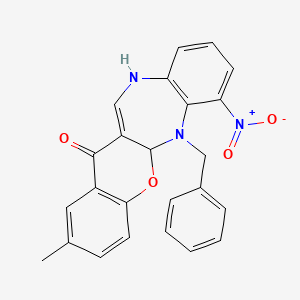
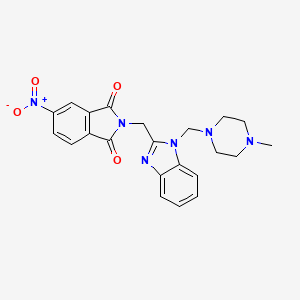
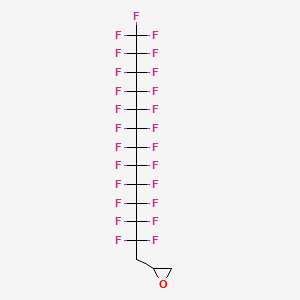

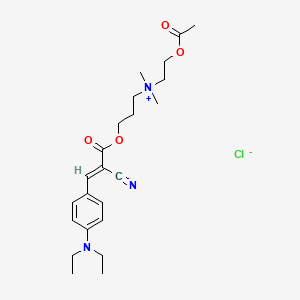

![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)
